molecular formula C8H10N2OS B2814693 4-(Sulfanylmethyl)benzohydrazide CAS No. 1342734-62-6

4-(Sulfanylmethyl)benzohydrazide

Cat. No.: B2814693
CAS No.: 1342734-62-6
M. Wt: 182.24
InChI Key: XEAVGMCCIGBJLJ-UHFFFAOYSA-N
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Description

4-(Sulfanylmethyl)benzohydrazide is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol It is characterized by the presence of a benzohydrazide group attached to a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sulfanylmethyl)benzohydrazide typically involves the reaction of benzohydrazide with a suitable sulfanylmethylating agent. One common method involves the reaction of benzohydrazide with 4-hydroxybenzaldehyde in the presence of malononitrile in water, yielding the desired product in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Sulfanylmethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzohydrazide group can be reduced to form corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-(Sulfanylmethyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Sulfanylmethyl)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and sulfanylmethyl groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.

    4-Hydroxybenzohydrazide: Contains a hydroxyl group instead of a sulfanylmethyl group, leading to different chemical properties and reactivity.

Uniqueness

4-(Sulfanylmethyl)benzohydrazide is unique due to the presence of both the benzohydrazide and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(sulfanylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-10-8(11)7-3-1-6(5-12)2-4-7/h1-4,12H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAVGMCCIGBJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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